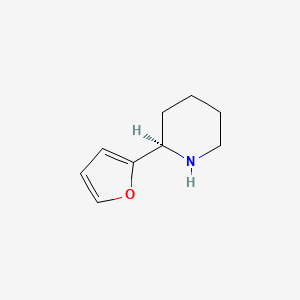![molecular formula C17H14N2O2 B1638736 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)
3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, drug development, and agricultural products. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings, with a p-tolyl group and an acrylic acid moiety attached.
Méthodes De Préparation
The synthesis of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to block γ-aminobutyric acid (GABA) receptors, leading to their use as hypnotic agents . The compound may also inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other similar compounds such as:
Alpidem: An anxiolytic agent with a similar structure and mechanism of action.
Neocapidem and Saripidem: These compounds are also anxiolytic agents derived from imidazo[1,2-a]pyridine.
The uniqueness of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its specific substitution pattern and the presence of the acrylic acid moiety, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(E)-3-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-7-13(8-6-12)17-14(9-10-16(20)21)19-11-3-2-4-15(19)18-17/h2-11H,1H3,(H,20,21)/b10-9+ |
Clé InChI |
GXSAGYCZQBHMCA-MDZDMXLPSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


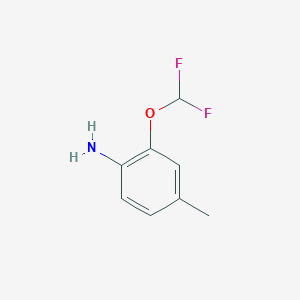
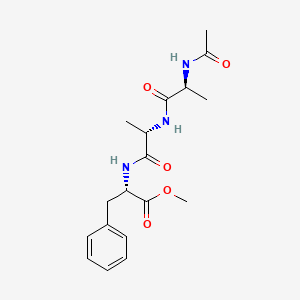
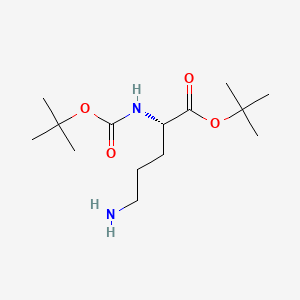

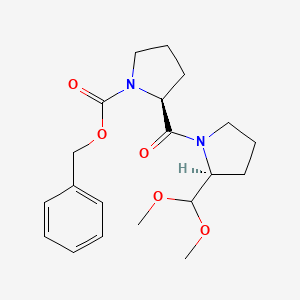

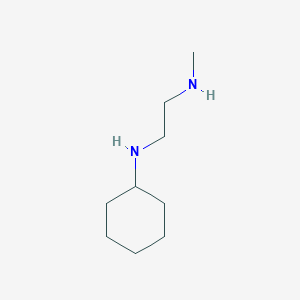
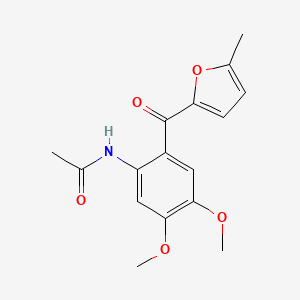
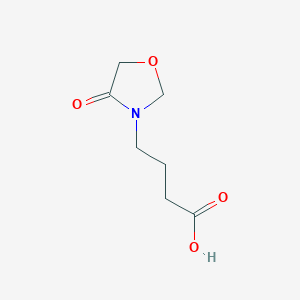
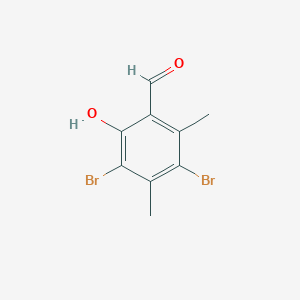
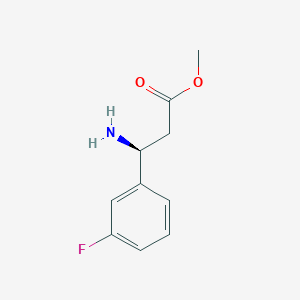
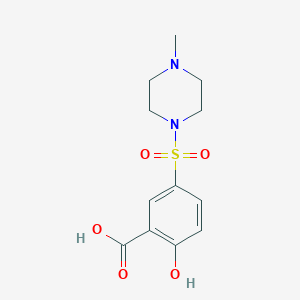
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid](/img/structure/B1638716.png)
